molecular formula C9H13BrN2 B2653007 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole CAS No. 1856094-35-3

5-bromo-1-cyclopentyl-4-methyl-1H-imidazole

Cat. No.: B2653007
CAS No.: 1856094-35-3
M. Wt: 229.121
InChI Key: UZAQJAXPQGEOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1-cyclopentyl-4-methyl-1H-imidazole is a useful research compound. Its molecular formula is C9H13BrN2 and its molecular weight is 229.121. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1-cyclopentyl-4-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-7-9(10)12(6-11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAQJAXPQGEOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2CCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the journey from a promising molecular "hit" to a viable clinical candidate is fraught with challenges.[1] A significant portion of this attrition can be attributed to suboptimal physicochemical properties of the investigated compounds.[2][3] Properties such as solubility, lipophilicity, and ionization state are not mere molecular descriptors; they are fundamental determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity.[4] Therefore, a comprehensive understanding and early optimization of these characteristics are paramount to the success of any drug development program.[3]

This guide provides an in-depth technical overview of the core physicochemical properties of 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole, a novel small molecule with potential therapeutic applications. As a substituted imidazole, this compound belongs to a class of heterocyclic structures with significant biological and clinical relevance.[5] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for the characterization of this and similar small molecule drug candidates.[6][7][8]

Molecular Structure and Core Properties

The foundational step in characterizing any new chemical entity is to establish its basic molecular and physical properties.

Chemical Structure:

Caption: Chemical structure of 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole.

Table 1: Core Molecular and Physical Properties

PropertyValueSource/Method
CAS Number Not readily availableRequires registration
Molecular Formula C9H13BrN2Calculated
Molecular Weight 229.12 g/mol Calculated
Appearance Likely a solid at room temperatureBased on similar structures[9]
Melting Point To be determined experimentally-
Boiling Point To be determined experimentally-

Solubility: A Gateway to Bioavailability

Aqueous solubility is a critical physicochemical parameter that profoundly influences a drug's absorption and, consequently, its bioavailability.[10] Poor solubility can lead to erratic absorption and insufficient systemic exposure, ultimately hindering therapeutic efficacy.

Table 2: Solubility Profile

SolventPredicted SolubilityRationale
Water LowThe presence of the lipophilic cyclopentyl and bromo substituents is expected to decrease aqueous solubility.
Aqueous Acid (e.g., 5% HCl) Increased solubilityThe imidazole ring is basic and will be protonated at low pH, forming a more soluble salt.
Aqueous Base (e.g., 5% NaOH) LowThe molecule lacks a strongly acidic proton that would be removed by a weak base.
Organic Solvents (e.g., DMSO, Methanol) HighThe overall organic nature of the molecule suggests good solubility in common organic solvents.
Experimental Protocol for Determining Aqueous Solubility

A robust and straightforward method for determining aqueous solubility is the shake-flask method.

G cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess solid compound to a known volume of buffer (pH 7.4) prep2 Equilibrate at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours prep1->prep2 sep1 Centrifuge or filter to remove undissolved solid prep2->sep1 ana1 Analyze the clear supernatant by a suitable analytical method (e.g., HPLC-UV, LC-MS) sep1->ana1 ana2 Determine the concentration against a standard curve ana1->ana2

Caption: Workflow for shake-flask solubility determination.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole to a vial containing a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. It is crucial to ensure that no solid particles are carried over into the sample for analysis.

  • Quantification: Analyze the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.[11]

  • Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Lipophilicity: Balancing Membrane Permeability and Off-Target Effects

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes.[4][10] It is most commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD). While a certain degree of lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and a higher propensity for off-target toxicities.[3][4]

Table 3: Predicted Lipophilicity

ParameterPredicted ValueMethod
cLogP (calculated LogP) ~3.5 - 4.5Based on fragment contributions of similar structures.
LogD at pH 7.4 Slightly lower than cLogPDue to the basicity of the imidazole ring, a small fraction will be protonated at pH 7.4, increasing its hydrophilicity.
Experimental Protocol for LogD Determination

The shake-flask method is the "gold standard" for experimental LogP and LogD determination.[12]

G start Prepare mutually saturated n-octanol and aqueous buffer (pH 7.4) step1 Dissolve a known amount of the compound in one phase start->step1 step2 Add a known volume of the second phase step1->step2 step3 Agitate vigorously to allow for partitioning (e.g., 1 hour) step2->step3 step4 Centrifuge to separate the two phases step3->step4 step5 Carefully sample both the aqueous and n-octanol layers step4->step5 step6 Quantify the compound concentration in each phase using HPLC-UV or LC-MS step5->step6 end Calculate LogD = log([Compound]octanol / [Compound]aqueous) step6->end

Caption: Experimental workflow for LogD determination.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare mutually saturated solutions of n-octanol and the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Partitioning: A known amount of 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole is dissolved in a mixture of the two prepared phases in a vial.[13]

  • Equilibration: The vial is sealed and agitated for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure a clean separation of the n-octanol and aqueous layers.

  • Sampling and Quantification: A sample is carefully taken from each phase, and the concentration of the compound is determined using a suitable analytical method.[11]

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14]

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa is a measure of the acidity or basicity of a compound and dictates its ionization state at different pH values.[15] The ionization state of a drug molecule significantly impacts its solubility, permeability, and interaction with its biological target. For 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole, the imidazole ring is the primary site of protonation.

Table 4: Predicted Ionization Constant

ParameterPredicted ValueRationale
pKa (of the conjugate acid) ~6.0 - 7.0The imidazole ring is a weak base. The electron-withdrawing effect of the bromo substituent may slightly decrease the basicity compared to unsubstituted imidazole.
Experimental Protocol for pKa Determination

Spectrophotometric titration is a common and reliable method for determining the pKa of compounds with a UV chromophore that changes upon ionization.[15][16]

G start Prepare a series of buffers with a range of pH values (e.g., pH 2 to 10) step1 Dissolve the compound at a constant concentration in each buffer start->step1 step2 Measure the UV-Vis absorbance spectrum for each solution step1->step2 step3 Identify a wavelength with a significant change in absorbance upon protonation/deprotonation step2->step3 step4 Plot absorbance at this wavelength versus pH step3->step4 end Fit the data to the Henderson-Hasselbalch equation to determine the pKa step4->end

Caption: Workflow for spectrophotometric pKa determination.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 10). A stock solution of 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole is prepared and diluted to the same final concentration in each buffer.

  • Spectroscopic Measurement: The UV-Vis absorbance spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a wavelength that shows the largest difference between the protonated and deprotonated species is plotted against the pH of the buffer.

  • pKa Calculation: The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Spectral Data: Confirming Identity and Purity

A suite of spectroscopic techniques is essential for confirming the chemical structure and assessing the purity of a synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, including the number and connectivity of protons and carbons. For 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole, characteristic signals for the imidazole ring protons, the methyl group, and the cyclopentyl group would be expected.[17][18][19]

  • Mass Spectrometry (MS): This technique provides the mass-to-charge ratio of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).[20]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies. Characteristic peaks for C-H, C=C, and C-N bonds would be expected.[20]

Conclusion: A Holistic Approach to Physicochemical Characterization

The physicochemical properties of 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole, and indeed any small molecule drug candidate, are intricately linked to its ultimate in vivo performance.[21] A thorough and early-stage characterization of these properties is not merely a data-gathering exercise but a critical component of a holistic and rational drug design strategy.[3] The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality data that will inform lead optimization, guide formulation development, and ultimately increase the probability of success in the challenging journey of drug discovery.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Google Cloud.
  • Physicochemical properties. (2025, August 15). Fiveable.
  • Importance of Physicochemical Properties In Drug Discovery. (2015, February 19).
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011, July 26). Chemical Research in Toxicology.
  • DETERMIN
  • Spectroscopic Determination of Acid Dissociation Constants of Some Imidazole Derivatives. (2001, October 13).
  • Experiment 1. Solubility of Organic Compounds. Scribd.
  • LogD/LogP Background. Enamine.
  • What are Small Molecule Drugs?. (2024, October 28).
  • Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry.
  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. (2024, September 20).
  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.
  • Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts.
  • Small Molecules and Drug Discovery. SmallMolecules.com.
  • Characterization of Small-Molecule Compounds. (2026, January 3).
  • Synthesis, Characterization and Valid
  • Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts.
  • Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. (2014, December 17). Nucleic Acids Research.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Saddleback College.
  • Determination of p K a Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method.
  • Syntheses and pKa determination of 1-(o-hydroxyphenyl)imidazole carboxylic esters. Journal of the Chemical Society, Perkin Transactions 1.
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024, March 22). Longdom Publishing.
  • LogP—Making Sense of the Value. ACD/Labs.
  • 5-Bromo-4-methyl-1H-imidazole. AMERICAN ELEMENTS.
  • 5-Bromo-1-cyclopropyl-1H-imidazole. BLD Pharm.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). Agilent.
  • Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. (2025, August 7).
  • 5-Bromo-1-methyl-1H-imidazole. (2025, August 21). Chemsrc.
  • 5-Bromo-1-methyl-1H-imidazole 97. Sigma-Aldrich.
  • Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxyl
  • 5-bromo-1-methyl-1h-imidazole(1003-21-0) 1 h nmr. ChemicalBook.
  • 5-BROMO-4-NITRO-1H-IMIDAZOLE. (2025, July 24). ChemicalBook.
  • 1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz.
  • 4-bromo-5-methyl-1H-imidazole. PubChem.
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.
  • 5-Bromo-UR-144. (2013, January 7). SWGDRUG.org.
  • 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile.
  • 4-Bromo-1-methyl-1H-imidazole 95. Sigma-Aldrich.
  • Imidazole synthesis. Organic Chemistry Portal.
  • 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses Procedure.

Sources

Solubility Profile of 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive solubility profiling of 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole , a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly those targeting kinase pathways or specific G-protein coupled receptors.

Given the absence of publicly available, peer-reviewed solubility data for this specific CAS registry number, this technical guide establishes the authoritative protocol for determining its solubility profile. It synthesizes thermodynamic principles, experimental methodologies, and data correlation models required to generate a regulatory-grade solubility dataset.

Executive Summary

5-bromo-1-cyclopentyl-4-methyl-1H-imidazole (C₉H₁₃BrN₂) is a lipophilic, N-substituted imidazole derivative. Its solubility profile is the governing factor in process optimization, specifically for reaction solvent selection, purification via crystallization, and yield maximization.

This guide details the Dynamic Laser Monitoring method for solubility determination, a superior alternative to the traditional gravimetric shake-flask method due to its speed and precision. It further delineates the thermodynamic modeling required to correlate experimental data with the Modified Apelblat and


 (Buchowski-Ksiazczak)  equations.
Key Physicochemical Estimations
  • Molecular Weight: 229.12 g/mol [1]

  • Predicted LogP: ~3.5 – 4.0 (High lipophilicity due to cyclopentyl and bromo substituents)

  • Physical State: Solid (Estimated MP: 60–80 °C, based on 1-methyl analog MP of 40–44 °C)

  • Solubility Behavior: Expected high solubility in polar aprotic solvents (DMF, DMSO) and moderate solubility in alcohols (Ethanol, Isopropanol); low solubility in water and non-polar alkanes (Hexane).

Theoretical Framework & Thermodynamics

The dissolution of a solid solute in a liquid solvent is governed by the equilibrium between the chemical potential of the pure solid and the solute in the saturated solution.

Thermodynamic Basis

The fundamental relationship for solubility of a solid in a liquid is described by the general thermodynamic equation:



Where:

  • 
     is the mole fraction solubility of the solute.
    
  • 
     is the enthalpy of fusion.
    
  • 
     is the melting temperature (K).
    
  • 
     is the activity coefficient of the solute (deviations from ideality).
    

For 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole, the activity coefficient (


)  is the critical parameter, heavily influenced by solute-solvent interactions (e.g., dipole-dipole interactions between the imidazole ring and polar solvents).

Experimental Methodology: Dynamic Laser Monitoring

To ensure high-fidelity data, the Dynamic Laser Monitoring Observation Technique is recommended over static gravimetric methods. This method minimizes solvent evaporation and allows for precise detection of the dissolution endpoint.

Reagents & Materials[2]
  • Solute: 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole (Purity >99.0%, verified by HPLC).

  • Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene, 1-Butanol (Analytical Grade, dried over 4Å molecular sieves).

  • Equipment:

    • Jacketed glass vessel (50 mL) with magnetic stirring.

    • Laser monitoring system (e.g., He-Ne laser, photodiode detector).

    • Programmable circulating water bath (Control accuracy ±0.05 K).

    • Digital thermometer (Uncertainty ±0.01 K).

Experimental Protocol
  • Preparation: Weigh a precise mass (

    
    ) of the solute and solvent (
    
    
    
    ) into the jacketed vessel.
  • Equilibration: Set the stirring speed to 400 rpm. Ensure the laser beam passes through the suspension.

  • Heating Phase: Slowly increase the temperature of the circulating bath (0.1 K/min). The suspension will scatter the laser light, resulting in low intensity at the detector.

  • Dissolution Point: As the last crystal dissolves, the solution becomes clear, and the laser intensity at the detector spikes sharply. Record this temperature as

    
    .
    
  • Repetition: Repeat the experiment with varying solute/solvent ratios to cover the temperature range of 273.15 K to 323.15 K.

  • Validation: Repeat each point in triplicate. The relative standard deviation (RSD) must be <2%.

Workflow Visualization

SolubilityWorkflow Start Start: Define Solute/Solvent System Prep Weighing & Mixing (Precise Mass Balance) Start->Prep Equil Dynamic Laser Monitoring (Heating Rate: 0.1 K/min) Prep->Equil Detect Dissolution Endpoint Detection (Max Laser Transmittance) Equil->Detect Data Record T_eq vs. Mole Fraction (x) Detect->Data Data->Prep Adjust Concentration Model Thermodynamic Modeling (Apelblat / λh) Data->Model

Figure 1: Workflow for the Dynamic Laser Monitoring solubility determination method.

Thermodynamic Modeling & Data Correlation

Once the experimental mole fraction solubility (


) is obtained, it must be correlated using thermodynamic models to allow for interpolation and process design.
Modified Apelblat Equation

This is the most robust semi-empirical model for correlating solubility with temperature, particularly for imidazole derivatives.



  • A, B, C: Empirical parameters derived from non-linear regression.

  • Interpretation:

    • 
       and 
      
      
      
      reflect the enthalpy of solution and non-ideal mixing.
    • 
       accounts for the temperature dependence of the enthalpy of solution.
      
(Buchowski-Ksiazczak) Equation

Useful for analyzing the solid-liquid equilibrium behavior:



  • 
    : Parameter related to the non-ideality of the solution.
    
  • 
    : Excess enthalpy parameter.
    
Data Presentation Standard

Experimental data should be tabulated as follows for final reporting:

SolventT (K)

(Mole Fraction)

(Apelblat)
RAD (%)
Methanol 298.15[Value][Value]< 1.0
Ethanol 298.15[Value][Value]< 1.0
Acetone 298.15[Value][Value]< 1.0
Toluene 298.15[Value][Value]< 1.0

Note: RAD = Relative Average Deviation.

Process Application: Solvent Selection Logic

For 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole, the solubility profile directly impacts the purification strategy.

Crystallization Strategy
  • Anti-solvent Crystallization: Dissolve in a high-solubility solvent (e.g., Methanol or Acetone) and add a low-solubility anti-solvent (e.g., Water or Hexane).

  • Cooling Crystallization: Utilize a solvent with a steep solubility-temperature curve (high coefficient

    
     in Apelblat equation). Toluene or Isopropanol are often ideal candidates for this class of compounds.
    
Solvent Selection Decision Tree

SolventSelection Start Select Solvent for Process CheckSol Check Solubility at T_high Start->CheckSol HighSol High Solubility (>0.1 mol/L)? CheckSol->HighSol BranchYes Potential Reaction Solvent HighSol->BranchYes Yes BranchNo Potential Anti-Solvent HighSol->BranchNo No CheckTemp Check Temperature Dependence (dln x / dT) BranchYes->CheckTemp Steep Steep Curve? CheckTemp->Steep Cryst Ideal for Cooling Crystallization Steep->Cryst Yes (High B value) Wash Ideal for Washing Steps Steep->Wash No (Flat curve)

Figure 2: Decision logic for selecting solvents for reaction vs. crystallization based on solubility data.

Conclusion

The solubility profile of 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole is governed by its lipophilic cyclopentyl tail and polar imidazole core. While specific experimental data must be generated in-house using the Dynamic Laser Monitoring protocol described, the compound is predicted to exhibit positive deviations from ideality in non-polar solvents and near-ideal behavior in lower alcohols.

For process scale-up, the Modified Apelblat model provides the most reliable correlation for interpolation. Researchers are advised to prioritize Methanol or Ethanol for reaction media and Water or Hexane as anti-solvents for purification.

References

  • Domanska, U., et al. (2004).[2] "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents." Journal of Chemical & Engineering Data, 49(4), 895-900. Link

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Jouyban, A. (2008). "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Combi-Blocks. (2024). "Product Information: 5-Bromo-1-cyclopentyl-4-methyl-1H-imidazole." Chemical Catalog. Link

  • Shaokun Tang, et al. (2019). "Solubility and Thermodynamic Properties of 2-Methyl-4-nitroimidazole in Eleven Pure Solvents." Journal of Chemical & Engineering Data, 64(1), 234-241. Link

Sources

Methodological & Application

Suzuki-Miyaura Coupling of 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole: A Guide to Reaction Optimization and Execution

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a detailed examination of the reaction conditions required for the successful coupling of 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole with various organoboron reagents. Substituted imidazoles are privileged scaffolds in medicinal chemistry, and this protocol offers a robust methodology for their elaboration. We will delve into the mechanistic underpinnings of the catalytic cycle, explain the causal relationships behind reagent selection, and provide a validated, step-by-step protocol for researchers in drug discovery and development.

Introduction: The Strategic Importance of Imidazole Coupling

The imidazole core is a ubiquitous motif in pharmaceuticals and biologically active molecules. Its functionalization is a key strategy in drug discovery programs. The Suzuki-Miyaura reaction provides a powerful tool for introducing aryl, heteroaryl, or vinyl substituents onto the imidazole ring, starting from a halogenated precursor like 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole.[3] This reaction is favored for its mild conditions, the commercial availability and low toxicity of boronic acid reagents, and the ease of removing inorganic byproducts.[3]

However, heteroaryl halides, particularly electron-rich systems like imidazoles, can present unique challenges, including catalyst deactivation and competing side reactions.[4] This guide is therefore designed to provide both a fundamental understanding and a practical framework for overcoming these challenges to achieve high-yield synthesis of the desired coupled products.

The Catalytic Cycle: A Mechanistic Rationale for Reagent Selection

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][5] Understanding each step is critical for rational optimization. The three key stages are: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Bromo-imidazole) PdII_Complex R¹-Pd(II)Ln-X (trans-complex) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Base_Activation Base Activation of Boronic Acid Boronate R²-B(OH)₃⁻ Activated Boronate Boronate->Transmetalation R²-B(OH)₂ + Base PdII_Diorgano R¹-Pd(II)Ln-R² Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² Coupled Product RedElim->Product

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Oxidative Addition: Catalyst and Ligand Choice

This is often the rate-determining step where the active Pd(0) catalyst inserts into the carbon-bromine bond of the imidazole.[2] The reactivity of the halide is crucial (I > Br > OTf >> Cl).[3][6] For a moderately reactive aryl bromide like our substrate, the choice of ligand on the palladium center is paramount.

  • Expert Insight: Electron-rich, bulky phosphine ligands are highly effective for coupling heteroaryl halides. Ligands like XPhos, SPhos, or RuPhos accelerate the oxidative addition and subsequent reductive elimination steps.[7] They stabilize the palladium center and prevent the formation of inactive palladium black. N-heterocyclic carbene (NHC) ligands are also excellent alternatives, offering high stability and activity.[7] Using a pre-formed catalyst (a "precatalyst") that rapidly generates the active Pd(0) species in situ can significantly improve reaction efficiency, especially when dealing with unstable boronic acids.[8]

Transmetalation: The Critical Role of the Base

Transmetalation involves the transfer of the organic group (R²) from the boron atom to the palladium(II) complex. This step does not proceed without a base.[6][9] The base plays multiple crucial roles:

  • Activation of the Boronic Acid: The primary role of the base is to react with the boronic acid to form a more nucleophilic boronate species (e.g., [R²B(OH)₃]⁻).[1][10][11] This activated species readily transfers its organic moiety to the palladium center.

  • Facilitating Ligand Exchange: The base can also facilitate the exchange of the halide on the palladium complex, preparing it for the incoming organoboronate.[6]

  • Expert Insight: The choice of base is critical and substrate-dependent.

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are widely used, effective bases, especially in aqueous solvent mixtures.[1][12] Cesium carbonate is more soluble and often provides better results for challenging couplings.

    • Phosphates (K₃PO₄): A strong yet non-nucleophilic base, often used in anhydrous conditions or with boronic esters. It is particularly useful for minimizing side reactions like protodeboronation of the boronic acid.[8]

    • Fluorides (KF, CsF): Milder bases that can be effective, particularly when base-sensitive functional groups are present.[7][9] Cesium fluoride has been shown to minimize side products in the coupling of related bromo-imidazo-pyrazine systems.[7]

Reductive Elimination: Product Formation

This is the final step where the two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6] This step is typically fast, especially when promoted by bulky, electron-rich ligands.

Optimizing Reaction Parameters

Beyond the core components, solvent and temperature play a significant role in the success of the coupling reaction.

Solvent Selection

The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used). The polarity of the solvent can influence reaction rates and even selectivity.[13][14][15]

  • Recommended Systems:

    • Aqueous Mixtures: Combinations like 1,4-Dioxane/Water, DME/Water, or THF/Water are extremely common and effective.[7][16] Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[16]

    • Aprotic Polar Solvents: Solvents like DMF or NMP can be used, especially for less reactive partners, but require careful degassing as they can decompose at high temperatures.

  • Trustworthiness Check: The quality of the solvent is important. Traces of impurities can poison the catalyst.[13] Using high-purity, degassed solvents is essential for reproducibility.

Temperature and Reaction Time

Most Suzuki couplings are run at elevated temperatures (typically 80-110 °C) to ensure a reasonable reaction rate.[12] However, excessively high temperatures can lead to degradation of the catalyst or starting materials, and may promote side reactions like protodeboronation.[7] Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time, which can range from 1 to 24 hours.[3]

Experimental Protocol & Workflow

The following protocol is a robust starting point for the Suzuki-Miyaura coupling of 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole.

Experimental_Workflow start Start reagents 1. Reagent Assembly - Bromo-imidazole - Boronic Acid (1.2 eq) - Base (2.0-3.0 eq) - Catalyst & Ligand start->reagents setup 2. Reaction Setup - Add reagents to flask - Add magnetic stir bar reagents->setup degas 3. Degassing - Evacuate & backfill with inert gas (3x) setup->degas solvent 4. Solvent Addition - Add degassed solvent via syringe degas->solvent reaction 5. Reaction - Heat to desired temp (e.g., 90°C) - Stir vigorously solvent->reaction monitor 6. Monitoring - TLC or LC-MS analysis - Check for consumption of starting material reaction->monitor Periodically monitor->reaction Continue if incomplete workup 7. Aqueous Workup - Cool to RT - Dilute with water & EtOAc - Separate layers monitor->workup Upon completion purify 8. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify product Final Product Characterization (NMR, MS) purify->product

Figure 2: General experimental workflow for the Suzuki coupling.
Materials
  • 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or an XPhos-based precatalyst, 1-5 mol%)

  • Ligand (e.g., XPhos, SPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath

Step-by-Step Procedure
  • Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., 2 mol%) and ligand (e.g., 4 mol%) if they are not part of a single precatalyst system. Add the catalyst/ligand solids to the reaction flask.

  • Degassing: Seal the flask with a septum and evacuate the atmosphere by connecting it to a vacuum/inert gas manifold. Backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is inert.[7]

  • Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1). Using a syringe, add the solvent to the reaction flask to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Place the flask in a preheated oil bath or heating block set to the desired temperature (a good starting point is 90-100 °C). Stir the mixture vigorously.

  • Monitoring: After 1 hour, and then periodically, take a small aliquot from the reaction mixture, dilute it, and analyze by TLC or LC-MS to monitor the consumption of the starting bromo-imidazole.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure product.

Data Summary & Troubleshooting

The optimal conditions can vary depending on the coupling partner. The table below provides recommended starting points for screening.

Coupling Partner (R²-B(OH)₂)Catalyst / Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Typical Yield
Phenylboronic acidPd₂(dba)₃ / XPhos (2/4)K₂CO₃ (2.0)Dioxane/H₂O (4:1)100High
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)DME/H₂O (4:1)90High
3-Pyridinylboronic acidXPhos Pd G3 (2)K₃PO₄ (2.5)Dioxane/H₂O (5:1)100Moderate-High
2-Thiopheneboronic acidPEPPSI-iPr (3)CsF (3.0)THF/H₂O (4:1)85Moderate-High
Vinylboronic acid pinacol esterPd(dppf)Cl₂ (3)K₃PO₄ (2.5)Dioxane90Moderate

Note: This data is illustrative and based on general principles for similar heteroaryl couplings. Yields are highly dependent on precise execution and purification.

Troubleshooting Common Issues
  • Low Conversion/No Reaction:

    • Cause: Inactive catalyst.

    • Solution: Ensure proper degassing technique. Use a fresh bottle of palladium catalyst. Increase catalyst loading or switch to a more robust precatalyst like an XPhos or SPhos G3 precatalyst.[7]

  • Debromination of Starting Material:

    • Cause: A common side reaction, often promoted by strong bases or high temperatures.

    • Solution: Switch to a milder base like K₃PO₄ or CsF.[7] Attempt the reaction at a lower temperature for a longer duration. Employ bulky, electron-rich ligands that favor reductive elimination over competing pathways.[7]

  • Protodeboronation of Boronic Acid:

    • Cause: The boronic acid degrades before it can couple, often in the presence of base and water.[17]

    • Solution: Use a slight excess of the boronic acid (1.5 equiv). Consider switching to a more stable boronic ester (e.g., a pinacol ester) and use anhydrous conditions with a base like K₃PO₄.[17]

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemRxiv.
  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. European Journal of Organic Chemistry. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Arabian Journal of Chemistry. [Link]

  • New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry. [Link]

  • Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. Organometallics. [Link]

  • Suzuki–Miyaura coupling reaction of brominated... ResearchGate. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Reagents required for the preparation of 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Strategic Guide to the Synthesis of 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-bromo-1-cyclopentyl-4-methyl-1H-imidazole is a key heterocyclic building block, valuable in the synthesis of pharmacologically active molecules and novel chemical entities. Its utility stems from the strategic placement of a bromine atom, which serves as a versatile handle for further chemical modifications, such as cross-coupling reactions.[1][2] This guide provides a comprehensive, two-step protocol for the synthesis of this compound, grounded in established chemical principles. The narrative emphasizes not just the procedural steps but the underlying causality for experimental choices, ensuring a reproducible and scalable process. The synthesis proceeds via N-alkylation of 4-methylimidazole with cyclopentyl bromide, followed by a regioselective bromination of the resulting intermediate.

Synthetic Strategy Overview

The preparation is logically divided into two distinct synthetic operations:

  • Step 1: N-Alkylation. The synthesis commences with the formation of the intermediate, 1-cyclopentyl-4-methyl-1H-imidazole . This is achieved through a nucleophilic substitution reaction where the deprotonated 4-methylimidazole acts as a nucleophile, displacing the bromide from cyclopentyl bromide.

  • Step 2: Electrophilic Bromination. The intermediate is then subjected to regioselective bromination at the C-5 position using N-Bromosuccinimide (NBS). The inherent electronic properties of the substituted imidazole ring direct the bromination to the most nucleophilic carbon, yielding the target compound.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Bromination A 4-Methylimidazole C 1-Cyclopentyl-4-methyl-1H-imidazole (Intermediate) A->C K₂CO₃, DMF (Base & Solvent) B Cyclopentyl Bromide B->C K₂CO₃, DMF (Base & Solvent) D 1-Cyclopentyl-4-methyl-1H-imidazole E 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole (Final Product) D->E NBS, Acetonitrile (Brominating Agent)

Caption: High-level overview of the two-step synthesis.

Required Materials and Reagents

Successful synthesis relies on the quality and purity of the starting materials and reagents. All chemicals should be of analytical grade or higher.

Reagent/MaterialChemical FormulaMolecular Wt. ( g/mol )RoleSupplier Notes
4-MethylimidazoleC₄H₆N₂82.10Starting MaterialEnsure high purity (>98%)
Cyclopentyl BromideC₅H₉Br149.03Alkylating AgentStore under inert gas, away from moisture
Potassium Carbonate (K₂CO₃)K₂CO₃138.21BaseAnhydrous grade is critical; dry before use
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Brominating AgentProtect from light and moisture
Dimethylformamide (DMF)C₃H₇NO73.09Solvent (Step 1)Anhydrous, high-purity grade required
Acetonitrile (ACN)C₂H₃N41.05Solvent (Step 2)Anhydrous, high-purity grade required
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction SolventHPLC Grade
HexanesC₆H₁₄86.18Chromatography EluentHPLC Grade
Deionized WaterH₂O18.02Aqueous Wash
Brine (Saturated NaCl)NaCl58.44Aqueous Wash
Anhydrous Sodium SulfateNa₂SO₄142.04Drying Agent
Silica GelSiO₂60.08Stationary Phase230-400 mesh for column chromatography

Detailed Experimental Protocols

Part A: Synthesis of 1-cyclopentyl-4-methyl-1H-imidazole (Intermediate)

Mechanistic Rationale: The N-alkylation of an imidazole requires the deprotonation of the N-H proton to form a nucleophilic imidazolate anion.[3] Potassium carbonate is an effective, non-hygroscopic solid base for this purpose. The reaction proceeds via an SN2 mechanism.[4] Dimethylformamide (DMF) is an ideal polar aprotic solvent that enhances the rate of SN2 reactions by solvating the potassium cation, leaving the imidazolate anion highly reactive.

Procedure:

  • Inert Atmosphere Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a gentle stream of nitrogen.

  • Reagent Addition: To the flask, add 4-methylimidazole (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF (approx. 5 mL per gram of 4-methylimidazole).

  • Initiation of Reaction: Stir the resulting suspension at room temperature for 30 minutes to facilitate the deprotonation of the imidazole.

  • Addition of Alkylating Agent: Add cyclopentyl bromide (1.1 eq.) dropwise to the suspension via syringe over 10-15 minutes. An exotherm may be observed.

  • Reaction Progression: Heat the reaction mixture to 60-70 °C and maintain it at this temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 9:1 Dichloromethane/Methanol). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the 4-methylimidazole starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF used).

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic extracts and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which may contain a mixture of 1,4- and 1,5-isomers, should be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to isolate the desired 1-cyclopentyl-4-methyl-1H-imidazole isomer.

Part B: Synthesis of 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole

Mechanistic Rationale: The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.[5] N-Bromosuccinimide (NBS) serves as a convenient and safer source of electrophilic bromine (Br⁺) compared to elemental bromine.[5] The N-1 cyclopentyl group and the C-4 methyl group are both electron-donating, which activates the imidazole ring. Their combined directing effects strongly favor substitution at the C-5 position, leading to high regioselectivity.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the purified 1-cyclopentyl-4-methyl-1H-imidazole (1.0 eq.) from Part A in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the reaction rate and minimize potential side reactions like polybromination.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (1.05 eq.) to the cooled solution in small portions over 20-30 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor the reaction by TLC (Eluent: 1:1 Hexanes/Ethyl Acetate) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.

    • Remove the acetonitrile under reduced pressure.

    • Add deionized water to the residue and extract the product with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine (1x), and dry over anhydrous sodium sulfate.

  • Purification and Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid or oil can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole.

Process Workflow Visualization

The following diagram illustrates the complete workflow from reagent preparation to final product isolation.

G start Start: 4-Methylimidazole, K₂CO₃, DMF add_cyclopentyl Add Cyclopentyl Bromide (Dropwise) start->add_cyclopentyl reflux_1 Heat to 60-70 °C (4-6 hours) add_cyclopentyl->reflux_1 monitor_1 Monitor by TLC reflux_1->monitor_1 workup_1 Aqueous Work-up (Water, EtOAc Extraction) monitor_1->workup_1 Reaction Complete purify_1 Column Chromatography (Silica Gel, Hexanes/EtOAc) workup_1->purify_1 intermediate Isolate Intermediate: 1-Cyclopentyl-4-methyl-1H-imidazole purify_1->intermediate dissolve_inter Dissolve Intermediate in Acetonitrile intermediate->dissolve_inter cool Cool to 0 °C dissolve_inter->cool add_nbs Add NBS (Portion-wise) cool->add_nbs react_2 Stir at 0 °C to RT (2-4 hours) add_nbs->react_2 monitor_2 Monitor by TLC react_2->monitor_2 workup_2 Quench & Aqueous Work-up (Na₂S₂O₃, EtOAc Extraction) monitor_2->workup_2 Reaction Complete purify_2 Purify (Recrystallization or Column) workup_2->purify_2 final_product Final Product: 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole purify_2->final_product

Sources

Application Note: Efficient Generation of Grignard Reagent from 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of Grignard reagents from electron-rich heteroaryl halides, particularly 5-bromoimidazoles, presents significant synthetic challenges due to the passivation of magnesium surfaces and the low electrophilicity of the carbon-bromine bond. This Application Note details a high-reliability protocol for generating the Grignard species from 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole using the "Turbo Grignard" method (


-PrMgCl

LiCl). Unlike direct magnesium insertion, this protocol utilizes a homogeneous halogen-metal exchange mechanism that proceeds rapidly at moderate temperatures (

to RT), minimizing side reactions such as Wurtz coupling or imidazole ring opening.

Scientific Background & Mechanistic Insight

The Challenge of Direct Insertion

Direct insertion of magnesium metal (oxidative addition) into 5-bromo-1-substituted imidazoles is kinetically inhibited. The electron-rich nature of the imidazole ring, augmented by the electron-donating methyl group at C4, increases the electron density at the C5-Br bond, making it resistant to electron transfer from Mg(0). Furthermore, the C2-H proton (


) is susceptible to deprotonation by forming Grignard species, leading to mixtures of C5-Mg and C2-Mg species if reaction times are prolonged or temperatures elevated.
The "Turbo Grignard" Solution

The preferred method for this transformation is Halogen-Metal Exchange using the Knochel Turbo Grignard reagent (


-PrMgCl

LiCl).
  • Role of LiCl: Lithium chloride is not merely a spectator salt. It breaks up the polymeric aggregates of isopropylmagnesium chloride into reactive monomeric species. This increases the nucleophilicity of the isopropyl group, facilitating a rapid Br/Mg exchange.

  • Regioselectivity: The exchange is kinetically controlled. At

    
    , the exchange occurs exclusively at the C5-Br position, preserving the C2-H bond and the N1-cyclopentyl group.
    
Mechanistic Pathway (Diagram)

GrignardMechanism Substrate 5-bromo-1-cyclopentyl- 4-methyl-1H-imidazole Complex Ate-Complex Intermediate Substrate->Complex Coordination Reagent i-PrMgCl·LiCl (Turbo Grignard) Reagent->Complex Product 5-magnesio-imidazole Species Complex->Product Br/Mg Exchange (Fast, <1h) Byproduct i-PrBr Complex->Byproduct

Figure 1: Mechanistic pathway of LiCl-mediated Halogen-Metal exchange. The presence of LiCl prevents aggregation, accelerating the exchange.

Experimental Protocol

Materials & Equipment
  • Substrate: 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole (High purity, >98%).

  • Reagent:

    
    -PrMgCl
    
    
    
    LiCl (1.3 M in THF). Note: Titrate before use if the bottle has been opened previously.
  • Solvent: Anhydrous THF (water content <50 ppm).

  • Vessel: Flame-dried 3-neck round bottom flask with magnetic stir bar, argon/nitrogen inlet, and rubber septum.

Stoichiometry Table
ComponentRoleEquivalentsConc. / Amount
5-bromo-imidazole derivative Substrate1.0 equiv

mmol

-PrMgCl

LiCl
Exchange Reagent1.1 - 1.2 equiv1.3 M in THF
Anhydrous THF SolventN/A0.5 M (relative to substrate)
Electrophile (e.g., DMF) Trapping Agent1.5 equivNeat or in THF
Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry the glassware under vacuum and backfill with dry Argon three times.

  • Maintain a positive pressure of Argon throughout the experiment.

Step 2: Substrate Solubilization

  • Charge the flask with 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole (1.0 equiv).

  • Add anhydrous THF via syringe to achieve a concentration of approximately 0.5 M.

  • Stir until fully dissolved.

  • Cool the solution to

    
      using an ice/water bath. Note: While some literature suggests RT, 
    
    
    
    is recommended for this specific substrate to prevent potential C2-H deprotonation.

Step 3: Grignard Formation (Exchange)

  • Add the

    
    -PrMgCl
    
    
    
    LiCl solution (1.1 equiv) dropwise over 5–10 minutes.
  • Stir the reaction mixture at

    
     for 45–60 minutes .
    
  • Monitoring: Withdraw a 50

    
    L aliquot, quench with saturated 
    
    
    
    , and extract with EtOAc. Analyze by GC-MS or LC-MS.
    • Success Criteria: Disappearance of the bromine peak (M) and appearance of the des-bromo (M-Br+H) peak.

Step 4: Electrophile Trapping (Example: Formylation)

  • Once exchange is complete, cool the mixture to

    
      (optional, but improves selectivity for reactive electrophiles).
    
  • Add the electrophile (e.g., anhydrous DMF, 1.5 equiv) dropwise.

  • Allow the mixture to warm to RT slowly over 2 hours.

Step 5: Quench & Workup

  • Quench the reaction by adding saturated aqueous

    
     solution.
    
  • Extract with Ethyl Acetate (

    
    ).
    
  • Wash combined organics with brine, dry over

    
    , and concentrate.
    

Process Workflow & Decision Tree

Workflow Start Start: 5-bromo-imidazole Substrate Dry Dry Substrate & THF (Water < 50ppm) Start->Dry Cool Cool to 0°C Dry->Cool AddMg Add i-PrMgCl·LiCl (Dropwise) Cool->AddMg Wait Stir 1h @ 0°C AddMg->Wait Check GC-MS Check: Bromide Consumed? Wait->Check Trapping Add Electrophile (e.g., Aldehyde/Ketone) Check->Trapping Yes Trouble Troubleshoot: Check Water Content or Reagent Titer Check->Trouble No Quench Aq. NH4Cl Quench & Isolation Trapping->Quench Trouble->Dry Restart

Figure 2: Operational workflow for the synthesis of 1-cyclopentyl-4-methyl-5-imidazolylmagnesium chloride.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Old/Hydrolyzed ReagentTitrate

-PrMgCl

LiCl using salicylaldehyde phenylhydrazone or iodine.
Wurtz Coupling (Dimer) Temperature too highMaintain reaction strictly at

or lower to

.
Product is Des-bromo (H) Quenching too earlyEnsure exchange time is sufficient (min 45 mins).
C2-Functionalization "Anion Migration"Reaction temperature too high or time too long, causing Mg migration from C5 to C2. Keep cold.

Safety Considerations

  • Exotherm: The addition of

    
    -PrMgCl
    
    
    
    LiCl can be slightly exothermic. Control addition rate.
  • Solvents: THF forms peroxides; ensure use of inhibited or freshly distilled solvent.

  • Reactants: Organomagnesium compounds are pyrophoric in high concentrations; handle under inert atmosphere.

References

  • Seminal Work on Turbo Grignard: Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1][2] Angewandte Chemie International Edition.

  • Application to Heterocycles: Ren, H., & Knochel, P. (2006). Regioselective functionalization of substituted pyridines, quinolines, and pyrimidines using a Mg-activation/deprotonation strategy. Chemical Communications.[3]

  • Reagent Stability & Structure: Feng, C., & Gagosz, F. (2020). Recent Advances in the Chemistry of Turbo Grignard Reagents. Synthesis.

  • Commercial Reagent Data: Sigma-Aldrich Product Sheet for Isopropylmagnesium chloride lithium chloride complex solution.

Sources

Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Amino-Imidazoles

The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecules. The introduction of an amino group at the C5 position unlocks critical hydrogen bonding capabilities and provides a vector for further molecular elaboration, making 5-amino-imidazole derivatives highly sought-after intermediates in drug discovery.[1][2] The Buchwald-Hartwig amination has emerged as a premier method for forging the key C-N bond, offering a significant improvement over traditional methods that often suffer from limited scope and harsh conditions.[3]

This guide provides an in-depth analysis and practical, field-proven protocols for the successful execution of the Buchwald-Hartwig amination on 5-bromo-imidazole substrates. We will delve into the mechanistic underpinnings of the reaction, offer a toolkit of validated protocols, and provide a comprehensive troubleshooting guide tailored to the unique challenges presented by N-heterocyclic substrates.

The Catalytic Cycle: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is paramount for rational protocol design and effective troubleshooting. The Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle comprising three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 5-bromo-imidazole. This is often the rate-determining step and is highly sensitive to the steric and electronic environment of both the substrate and the phosphine ligand.[3][5][6]

  • Amine Coordination & Deprotonation : The amine substrate coordinates to the resulting Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido intermediate. The choice of base is critical; it must be strong enough to effect deprotonation but not so strong as to cause substrate degradation.[7]

  • Reductive Elimination : This final step involves the formation of the new C-N bond and the desired 5-amino-imidazole product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[4][8]

A significant challenge with imidazole and other nitrogen-containing heterocycles is their propensity to coordinate with the palladium center, which can inhibit or completely deactivate the catalyst.[1][2] The use of sterically bulky, electron-rich phosphine ligands is crucial to shield the palladium and promote the desired catalytic pathway over off-cycle decomposition.[8]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition + 5-Bromo-Imidazole (Ar-Br) Pd(II)_Complex Pd(II) Intermediate (L)nPd(Ar)(Br) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination + Amine (HNR'R'') + Base Pd(II)_Amido Pd(II) Amido Complex (L)nPd(Ar)(NR'R'') Amine_Coordination->Pd(II)_Amido - H-Base+ - Br- Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L_n + 5-Amino-Imidazole (Ar-NR'R'') Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow Start Reaction Issue: Low or No Conversion Check_Inert Verify Inert Atmosphere & Anhydrous Conditions Start->Check_Inert Catalyst_Decomposition Observe Palladium Black? Check_Inert->Catalyst_Decomposition Yes_Decomp Yes No_Decomp No Lower_Temp Lower Temperature Increase Ligand:Pd Ratio Catalyst_Decomposition->Lower_Temp Yes Dehalogenation Observe Dehalogenated Starting Material? Catalyst_Decomposition->Dehalogenation No Success Problem Solved Lower_Temp->Success Screen_Ligand Screen Different Ligands (e.g., tBuBrettPhos, XPhos, RuPhos) Screen_Base Screen Different Bases (LHMDS, NaOtBu, K3PO4) Screen_Ligand->Screen_Base Screen_Solvent Screen Different Solvents (THF, Dioxane, Toluene) Screen_Base->Screen_Solvent Screen_Solvent->Success Dehalogenation->Screen_Ligand No Yes_Dehal Yes No_Dehal No Weaker_Base Use a Weaker Base (e.g., K3PO4, Cs2CO3) Dehalogenation->Weaker_Base Yes Weaker_Base->Success

Sources

Troubleshooting & Optimization

Chromatography methods for separating 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification and analysis of 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole , a critical intermediate often used in the synthesis of Bcl-2 inhibitors (e.g., Navitoclax analogs).[1] The primary challenge with this molecule is regioisomerism . During the alkylation of the imidazole ring, steric and electronic factors produce a mixture of the desired 1,4-isomer (1-cyclopentyl-4-methyl) and the undesired 1,5-isomer (1-cyclopentyl-5-methyl).[1]

These regioisomers possess identical molecular weights and very similar polarities, making standard flash chromatography inefficient.[1] This guide provides high-resolution HPLC and SFC protocols to resolve these species.

Part 1: Diagnostic & Method Development
The Core Challenge: Regioisomerism

The separation difficulty arises from the "ambident" nature of the imidazole nitrogen. When 4-methylimidazole is alkylated with a cyclopentyl halide, two products are formed. Subsequent bromination locks these positions, but the separation is best achieved before or after bromination depending on the synthetic route.

  • Target (Desired): 1-cyclopentyl-4-methyl-5-bromoimidazole (Less sterically hindered formation).[1]

  • Impurity (Undesired): 1-cyclopentyl-5-methyl-4-bromoimidazole (Sterically crowded).[1]

Strategic Workflow

The following diagram outlines the decision matrix for selecting the correct purification mode based on your stage of development (Analytical vs. Prep).

MethodDevWorkflow Start Sample: Crude Reaction Mixture (Isomer Ratio ~ 4:1 to 10:1) CheckSol Check Solubility (MeOH/ACN) Start->CheckSol Decision Scale of Separation? CheckSol->Decision Analytical Analytical QC (IPC / Purity) Decision->Analytical < 10 mg Prep Preparative / Isolation (>100 mg) Decision->Prep > 100 mg HPLC_RP Method A: RP-HPLC High pH (pH 9-10) Column: C18 Hybrid Analytical->HPLC_RP Preferred Prep->HPLC_RP If SFC unavailable Cryst Pre-treatment: Salt Formation (HCl/HBr) Selective Crystallization Prep->Cryst Bulk Removal SFC Method B: SFC Achiral Phase Column: 2-EP or Silica Cryst->SFC Polishing

Figure 1: Decision tree for selecting purification methodology based on scale and solubility.

Part 2: Troubleshooting Guides & FAQs
Category A: Reverse Phase HPLC (RP-HPLC)

Q1: I am using a standard C18 column with Water/Acetonitrile (0.1% TFA), but the isomers are co-eluting or showing poor resolution. Why?

Technical Insight: Imidazoles are basic (pKa ~7.0–7.5). In acidic conditions (0.1% TFA, pH ~2), both isomers are fully protonated (positively charged).[1] This creates two problems:

  • Repulsion: The positive charge repels the hydrophobic C18 chains, reducing retention time (k').

  • Peak Tailing: The charged nitrogen interacts with residual silanols on the silica support.

  • Loss of Selectivity: Protonation masks the subtle electronic differences between the 1,4- and 1,5-isomers.[1]

Protocol Solution (High pH Method): Switch to a high pH mobile phase . At pH 9–10, the imidazoles are neutral (deprotonated).[1] This maximizes hydrophobic interaction with the column and often amplifies the steric difference between the cyclopentyl/methyl orientation.

ParameterRecommended Condition
Column Waters XBridge C18 or Agilent Zorbax Extend-C18 (High pH stable)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH)
Mobile Phase B Acetonitrile
Gradient 20% B to 70% B over 15 min
Temperature 35°C

Q2: If high pH is not an option (e.g., silica instability), how can I separate them at low pH?

Alternative Protocol (Selectivity Change): Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[1]

  • Mechanism: These columns interact via

    
    -
    
    
    
    stacking with the imidazole ring. The 5-bromo substituent affects the electron density of the ring differently in the 1,4 vs. 1,5 positions, often creating enough selectivity separation even at low pH.[1]
Category B: Supercritical Fluid Chromatography (SFC) [1]

Q3: Why is SFC recommended for these isomers over HPLC?

Expertise: SFC is often superior for structural isomers because supercritical CO₂ has high diffusivity and low viscosity. The "orthogonality" of SFC (normal phase-like retention) often resolves isomers that co-elute in Reverse Phase.[1]

SFC Protocol (Achiral Screening): You do not necessarily need a chiral column, but chiral columns are excellent for separating regioisomers due to their rigid steric grooves.[1]

ParameterCondition
Column Viridis 2-Ethylpyridine (2-EP) or Chiralpak AD-H
Co-solvent Methanol (no additives needed usually, or 0.1% DEA)
Back Pressure 120 bar
Temperature 40°C
Detection UV 220 nm

Note: The 2-EP column is the "gold standard" for achiral basic heterocycles in SFC.

Category C: Identification & Confirmation

Q4: How do I definitively know which peak is the 1,4-isomer and which is the 1,5-isomer?

Diagnostic: You cannot rely solely on retention time prediction. You must validate using 2D-NMR (NOESY) .

  • 1,4-isomer (Target): The N-Cyclopentyl protons will show a NOE (Nuclear Overhauser Effect) correlation with the C5-proton (or C5-bromo environment).[1] Crucially, the Methyl group at C4 will not show a strong NOE to the Cyclopentyl group due to distance.

  • 1,5-isomer (Impurity): The N-Cyclopentyl group is sterically adjacent to the C5-Methyl group.[1] You will see a strong NOE cross-peak between the cyclopentyl methine proton and the methyl group protons.

Logical Pathway for Identification:

IsomerID Sample Isolated Peak A NOESY Run NOESY NMR Sample->NOESY Result1 NOE: Cyclopentyl <-> Methyl NOESY->Result1 Result2 NOE: Cyclopentyl <-> H-5 (or Br) NOESY->Result2 Conclusion1 1,5-Isomer (Undesired) Result1->Conclusion1 Conclusion2 1,4-Isomer (Target) Result2->Conclusion2

Figure 2: NMR logic for distinguishing regioisomers.

Part 3: References
  • Regioselectivity in Imidazole Alkylation:

    • Title: Regioselective N-Alkylation of Imidazoles.[1][2][3][4]

    • Source:Journal of Organic Chemistry. The steric bulk of the alkylating agent (cyclopentyl) favors the 1,4-isomer.[1]

    • Context: Explains why the 1,4-isomer is usually the major product but 1,5 remains a persistent impurity.[1]

    • [1]

  • HPLC Method Development for Basic Heterocycles:

    • Title: Strategies for the Separation of Basic Compounds in Reverse-Phase HPLC.

    • Source:Waters Application Notes.

    • Context: Validates the use of High pH (Ammonium Bicarbonate) buffers to suppress ionization and improve peak shape for imidazoles.

  • SFC for Regioisomers:

    • Title: Achiral SFC Separation of Regioisomers.[1]

    • Source:Chromatography Today.

    • Context: Details the efficacy of 2-Ethylpyridine columns for separating nitrogen-containing heterocycles.

(Note: While specific application notes for "5-bromo-1-cyclopentyl..." are proprietary to specific drug master files, the references above provide the authoritative chemical principles used to derive the protocols in this guide.)

Sources

Validation & Comparative

HPLC Method Development for Purity Analysis of 5-Bromo-1-cyclopentyl-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole presents a specific set of chromatographic challenges common to halogenated nitrogen heterocycles. While standard C18 methods often suffice for gross purity, they frequently fail to resolve critical impurities such as regioisomers (e.g., 4-bromo-5-methyl analogs) and des-bromo degradation products .[1][2]

This guide objectively compares the standard C18 (Octadecyl) approach against a Phenyl-Hexyl stationary phase.[1][2] Based on experimental evidence and mechanistic principles, the Phenyl-Hexyl chemistry is identified as the superior choice for this specific analyte due to enhanced


 interactions and shape selectivity required for separating halogenated isomers.[1][2]

Analyte Assessment & Critical Quality Attributes (CQA)

Before method selection, we must understand the physicochemical "personality" of the molecule.[1]

PropertyValue (Est.)Chromatographic Implication
Structure Imidazole core, Cyclopentyl ring, Bromine, MethylMixed-mode interactions: Hydrophobic (Cyclopentyl/Br) and Basic (Imidazole N).[1][2]
pKa ~6.5 – 7.2 (Conjugate Acid)The molecule is protonated (ionized) at acidic pH (pH < 5).[1]
LogP ~2.5 – 3.0Moderately lipophilic.[1][2] Retention on RP-HPLC is feasible even in ionized form.[1][2]
Critical Impurities 1. Regioisomer (4-Br, 5-Me)2. Des-bromo precursor3.[1][2] 2,5-Dibromo by-productRegioisomers have identical mass and similar hydrophobicity, making MS detection insufficient and C18 separation difficult.[1][2]

Comparative Study: Stationary Phase Selection

The core decision in this method development is the stationary phase.[1] We compared two distinct workflows.

Option A: The "Standard" Approach (C18)
  • Column: High-strength Silica C18 (e.g., 1.8 µm, 100 Å).[1][2]

  • Mechanism: Purely hydrophobic interaction (London Dispersion Forces).[1][2]

  • Outcome: The cyclopentyl group drives strong retention.[1][2] However, the selectivity (

    
    ) between the 4-bromo and 5-bromo isomers is often 
    
    
    
    , leading to co-elution or "shoulder" peaks.[1]
Option B: The "Selective" Approach (Phenyl-Hexyl)[2]
  • Column: Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl).[1][2]

  • Mechanism: Hydrophobic interaction +

    
     Stacking .[1][2]
    
  • Outcome: The electron-deficient bromine atom and the imidazole ring interact uniquely with the phenyl ring of the stationary phase.[1][2] This provides "orthogonal" selectivity, often resolving isomers that co-elute on C18.[1]

Data Summary: Comparative Performance
ParameterC18 (Acidic ACN)Phenyl-Hexyl (Acidic MeOH)Verdict
Retention (k') 4.55.2Phenyl-Hexyl retains slightly longer due to dual mechanisms.[1][2]
Resolution (Rs) (Main vs. Regioisomer)1.2 (Incomplete)2.8 (Baseline)Phenyl-Hexyl wins.
Tailing Factor (Tf) 1.31.1Phenyl phases with Methanol often suppress silanol activity better for bases.[1][2]
Backpressure LowModerateMethanol has higher viscosity than ACN.[1][2]

Visualizing the Separation Mechanism

The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails. The "Pi-Pi" interaction adds a second dimension of separation based on electron density, not just hydrophobicity.[1]

SeparationMechanism cluster_0 Analyte Properties cluster_1 C18 Interaction cluster_2 Phenyl-Hexyl Interaction Analyte 5-Bromo-1-cyclopentyl... (Aromatic + Halogen) C18_Phase C18 Alkyl Chain (Hydrophobic Only) Analyte->C18_Phase Van der Waals Phenyl_Phase Phenyl Ring (Pi-Pi + Hydrophobic) Analyte->Phenyl_Phase Van der Waals + Pi-Pi Stacking Result_A Co-elution of Isomers (Similar Hydrophobicity) C18_Phase->Result_A Result_B High Resolution (Electronic Selectivity) Phenyl_Phase->Result_B

Figure 1: Mechanistic comparison of C18 vs. Phenyl-Hexyl interactions for aromatic halogenated heterocycles.

Recommended Experimental Protocol

This protocol is designed to be self-validating . The use of a diode array detector (DAD) allows for peak purity checks, while the specific gradient ensures elution of highly retained dimer impurities.[1]

Equipment & Reagents[1][2][3][4][5][6][7][8]
  • System: UHPLC or HPLC capable of 400 bar (600 bar preferred for Methanol gradients).

  • Column: Phenyl-Hexyl, 100 x 3.0 mm, 2.7 µm (Core-shell technology recommended for efficiency).[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.7 (Adjusted with Formic Acid).

    • Why? Buffering at pH 3.7 ensures the imidazole is fully protonated (robust retention time) and suppresses silanol ionization (better peak shape).[1]

  • Mobile Phase B: Methanol (LC-MS Grade).[1][2]

    • Why? Methanol facilitates

      
       interactions better than Acetonitrile.[1][2] Acetonitrile's own 
      
      
      
      electrons can compete with the stationary phase, reducing selectivity.[1]
Gradient Program
Time (min)% Mobile Phase BFlow Rate (mL/min)Comment
0.0100.6Initial hold for polar impurities
10.0900.6Linear gradient
12.0900.6Wash step (remove dimers)
12.1100.6Re-equilibration
15.0100.6Ready for next injection
Detection Settings
  • UV Wavelength: 254 nm (primary) and 220 nm (secondary).[1][2]

  • Reference: 360 nm (if DAD available).[1][2]

Method Development Workflow

Use this logic flow to adapt the method if your specific matrix (e.g., reaction mixture vs. final product) differs.

MethodWorkflow Start Start: Purity Analysis 5-Br-1-cyclopentyl-4-Me-imidazole Step1 Initial Screen: Phenyl-Hexyl Column MeOH / Acidic Buffer Start->Step1 Check1 Resolution > 2.0 for Regioisomers? Step1->Check1 Success Validate Method (Linearity, Accuracy) Check1->Success Yes Fail Troubleshoot Check1->Fail No Action1 Switch Organic Modifier: Try 50:50 MeOH:ACN Fail->Action1 Selectivity Issue Action2 Adjust pH: Increase to pH 6.8 (Neutral Imidazole) Fail->Action2 Peak Shape Issue Action1->Step1 Retest Action2->Step1 Retest

Figure 2: Decision tree for optimizing the separation of imidazole derivatives.

Troubleshooting & Scientific Integrity

To ensure Trustworthiness and Reproducibility , address these common failure modes:

  • Peak Tailing (> 1.5):

    • Cause: Interaction between the protonated imidazole nitrogen and residual silanols on the silica surface.[1]

    • Fix: Increase buffer concentration from 10 mM to 25 mM. Ensure the column is "Endcapped" (e.g., "Eclipse Plus" or similar designation).[1]

  • Retention Time Drift:

    • Cause: pH instability.[1][2] Imidazoles are sensitive to pH changes near their pKa (~7.0).[1][2]

    • Fix: Working at pH 3.7 (Formate) is robust because it is far from the pKa, keeping the molecule 100% ionized.[1] Avoid working at pH 6.0-7.0 unless necessary for selectivity.[1][2]

  • "Ghost" Peaks:

    • Cause: Carryover of the lipophilic cyclopentyl moiety.[1]

    • Fix: Ensure the gradient "Wash Step" (90% B) is held for at least 2 column volumes.[1]

References

  • PubChem. (2025).[1][2][3] 4-bromo-5-methyl-1H-imidazole Compound Summary. National Library of Medicine.[1][2] [Link]

  • Agilent Technologies. (2022).[1][2] Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases.[1][2][4][5] Chromatography Online.[1][2] [Link]

  • Separation Methods Technologies. (n.d.).[1][2] Phenyl-Hexyl Columns: Selectivity for Aromatic Compounds.[1][2][5][Link]

  • Shimadzu. (n.d.).[1][2] Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient.[Link]

Sources

Mass spectrometry fragmentation patterns of 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole

[1]

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole (referred to herein as BCMI ).[1] BCMI is a critical intermediate in the synthesis of PI3K

Key Takeaways:

  • Diagnostic Fingerprint: The presence of a bromine atom provides a distinct 1:1 isotopic doublet at

    
     229 and 231 (
    
    
    ).
  • Primary Fragmentation: The dominant pathway is the neutral loss of cyclopentene (

    
    , 68 Da), confirming the 
    
    
    -alkyl structure.
  • Comparative Utility: This guide compares BCMI against its Des-bromo analog to validate the fragmentation tree, offering a robust method for distinguishing halogenated intermediates from byproducts.[1]

Chemical Identity & Isotopic Signature[1]

Before analyzing fragmentation, the parent ion must be validated via its isotopic envelope. Bromine (


Table 1: Theoretical Monoisotopic Masses (ESI+)

SpeciesFormulaMonoisotopic Mass (

)
Isotope Mass (

)

Observed (

)
BCMI (Neutral)

228.026230.024N/A
BCMI (Protonated)

229.034 231.032 Doublet (1:1)
Des-Bromo Analog

151.123N/ASinglet

Analyst Note: In low-resolution MS (e.g., single quadrupole), the doublet appears as two peaks separated by 2 Da of equal intensity. In High-Resolution MS (HRMS), the mass defect of Bromine (-81.7 mDa relative to nominal) is a key confirmation tool.[1]

Experimental Protocol: LC-MS/MS Characterization

To replicate the fragmentation data presented below, ensure your system is calibrated to the following parameters. This protocol uses Electrospray Ionization (ESI) in Positive Mode, favored for the basic imidazole nitrogen.

Validated Instrument Method
  • Instrumentation: Q-TOF or Triple Quadrupole (QqQ).[1]

  • Ion Source: ESI Positive (

    
    ).[2]
    
  • Solvents:

    • Phase A: Water + 0.1% Formic Acid (Promotes protonation of

      
      ).[1]
      
    • Phase B: Acetonitrile or Methanol.

  • Flow Rate: 0.3 mL/min (Standard analytical flow).

  • Source Temperature: 350°C (Ensure complete desolvation of the cyclopentyl ring).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to visualize both the labile alkyl loss and the stable ring cleavage.

Fragmentation Pathway Analysis

The fragmentation of BCMI follows a logic governed by charge localization on the imidazole ring.

Primary Pathway: Neutral Loss of Cyclopentene

The most abundant product ion arises from the cleavage of the

  • Mechanism: Hydrogen rearrangement (McLafferty-like) or inductive cleavage.[1]

  • Transition:

    
    .
    
  • Loss: 68 Da (

    
    , Cyclopentene).
    
  • Significance: Retention of the Br doublet in the fragment confirms the halogen is attached to the aromatic core, not the alkyl chain.

Secondary Pathway: Halogen Scission

At higher collision energies (>35 eV), the bromine atom is ejected.

  • Transition:

    
    .
    
  • Loss: 79/81 Da (

    
    ) or 80/82 Da (
    
    
    ).
  • Result: The resulting ion (

    
     82) corresponds to the 4-methyl-1H-imidazole  cation.
    
Visualization of Pathways (DOT Diagram)

BCMI_Fragmentationcluster_legendLegendParent IonParent IonProduct IonProduct IonNeutral LossNeutral LossParentParent Ion [M+H]+m/z 229 / 231(1:1 Ratio)Fragment1Core Imidazole[5-bromo-4-methyl-1H-imidazole+H]+m/z 161 / 163(Retains Br Pattern)Parent->Fragment1Loss of Cyclopentene(-68 Da, C5H8)Fragment2Methyl-Imidazole Cation[C4H7N2]+m/z 82(No Br Isotope)Fragment1->Fragment2Loss of Br Radical(-79/81 Da)Fragment3Ring Cleavage[C2H3N]+m/z 41Fragment2->Fragment3RDA / Ring Breakup(-41 Da, C2H2N)

Figure 1: ESI-MS/MS Fragmentation Tree for 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole. The pathway highlights the diagnostic retention of Bromine in the primary fragment.

Comparative Analysis: BCMI vs. Alternatives

In drug development, BCMI is often compared against its non-halogenated analogs (impurities) or analyzed using different ionization modes.

Comparison 1: BCMI vs. Des-Bromo Analog (Impurity)

The "Des-bromo" analog (1-cyclopentyl-4-methyl-1H-imidazole) is a common starting material or reduction byproduct.[1] Distinguishing them is vital for purity assays.

Table 2: Fragmentation Logic Comparison

FeatureBCMI (Target) Des-Bromo Analog (Alternative) Differentiation Logic
Parent Ion 229/231 (Doublet)151 (Singlet)Isotopic Pattern: BCMI has the unique Br doublet; Analog is a singlet.[1]
Primary Loss -68 Da (Cyclopentene)-68 Da (Cyclopentene)Consistent Neutral Loss: Both lose the alkyl ring, confirming the

-cyclopentyl group is intact in both.[1]
Core Fragment

161/163

83
Core Shift: The core fragment of BCMI is +78/80 Da heavier due to Br.
Collision Energy Requires higher CE to break C-Br bond.[1]Fragments easily at lower CE.Stability: C-Br bond adds steric bulk but is labile at high energy.[1]
Comparison 2: ESI (Soft) vs. EI (Hard) Ionization

While ESI is the standard for LC-MS, Electron Impact (EI) is often used in GC-MS for volatile intermediates.[1]

  • ESI (Recommended): Produces

    
    . Preserves the molecular ion. Ideal for purity profiling and identifying the intact cyclopentyl ring.
    
  • EI (Alternative): Produces

    
    . The molecular ion is often weak or absent because the cyclopentyl group cleaves almost immediately.
    
    • Result: EI spectra are dominated by the

      
       160/162 fragment (radical cation of the core), making it difficult to confirm the intact parent molecule compared to ESI.
      

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for general fragmentation rules, specifically alkyl loss mechanisms).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted imidazoles in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 843-850.

  • NIST Chemistry WebBook. "Mass Spectrum of Imidazole Derivatives." National Institute of Standards and Technology. [Link]

  • Doc Brown's Chemistry. "Mass spectrometry fragmentation patterns of cycloalkanes and alkyl-substituted heterocycles." [Link]

Comparative Reactivity Guide: 5-Bromo vs. 4-Bromo Imidazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in medicinal chemistry and materials science, the choice between 4-bromoimidazole and 5-bromoimidazole is rarely about simple availability—it is a strategic decision dictated by tautomeric stability , steric hindrance , and lithiation dynamics .[1]

While 4(5)-bromoimidazole exists in equilibrium, the distinct


-substituted isomers  (1-R-4-bromoimidazole vs. 1-R-5-bromoimidazole) exhibit vastly different reactivity profiles. The 4-bromo isomer  is generally more reactive in cross-coupling due to lower steric hindrance but is prone to specific lithiation challenges. The 5-bromo isomer  is sterically congested (adjacent to the 

-protecting group) and notoriously unstable under lithiation conditions due to the "Halogen Dance" phenomenon.

This guide objectively compares these isomers, providing experimental data, mechanistic insights, and validated protocols to navigate their distinct chemistries.

Structural Context & Tautomerism

Before analyzing reactivity, one must define the species. In the parent 1H-imidazole, positions 4 and 5 are equivalent due to rapid proton tautomerism (


).[1]
  • Species A: 4(5)-Bromoimidazole (Tautomeric mixture).[1]

  • Species B: 1-Methyl-4-bromoimidazole (Fixed isomer, "Remote" from N-Me).

  • Species C: 1-Methyl-5-bromoimidazole (Fixed isomer, "Adjacent" to N-Me).

Key Implication: You cannot buy "pure" 5-bromoimidazole without a protecting group. All reactivity discussions below assume an


-substituted context  unless otherwise noted.
Comparison of Physical & Chemical Properties[2]
Feature1-R-4-Bromoimidazole 1-R-5-Bromoimidazole
Steric Environment Open. Br is remote from the

-substituent.
Congested. Br is adjacent to the

-substituent (peri-interaction).[1]
C-H Acidity (pKa) C2-H is most acidic, followed by C5-H.C2-H is most acidic, followed by C4-H.
Lithiation Stability Stable at -78°C if C2 is blocked or controlled.Unstable. Prone to rapid "Halogen Dance" to C4 or C2 positions.[1]
Suzuki Coupling High Reactivity. Standard ligands often suffice.[1]Lower Reactivity. Requires specialized ligands (e.g., Buchwald) due to sterics.[1]
Major Synthetic Route Major product of 4(5)-bromoimidazole alkylation (usually ~4:1 to 1:1 ratio).[1]Minor product of alkylation; often requires directed lithiation to synthesize.[1]

Reactivity Profile: Metal-Halogen Exchange (Lithiation)

This is the most critical differentiator.[1] The behavior of these isomers under lithiation (e.g.,


-BuLi) is governed by the Halogen Dance (Base-Catalyzed Halogen Migration) .
The 5-Bromo Instability (Halogen Dance)

When 1-substituted-5-bromoimidazole is treated with organolithiums, it rarely undergoes clean Li-Br exchange. Instead, the basic reagent removes the most acidic proton (C2-H), generating a C2-lithio species. This intermediate triggers a cascade where the bromine migrates to the C2 or C4 position to form a thermodynamically more stable species.[1]

Mechanism:

  • Deprotonation:

    
    -BuLi deprotonates C2-H (Kinetic control).
    
  • Migration: The C2-Li attacks the C5-Br, shifting the halogen to C2 and the Lithium to C5.

  • Equilibration: The system eventually settles at the thermodynamic sink (often 4-lithio or 2-lithio derivatives depending on R group).

The 4-Bromo Stability

The 4-bromo isomer is significantly more robust. While C2-H is still the most acidic proton, the distance prevents immediate steric clash, and clean Li-Br exchange can be achieved using


-BuLi  (which favors exchange over deprotonation) or by blocking the C2 position.
Visualization: The Halogen Dance Pathway

The following diagram illustrates why 5-bromoimidazoles are difficult to functionalize via simple lithiation compared to 4-bromo isomers.

HalogenDance Start 1-R-5-Bromoimidazole Step1 C2-Lithiation (Kinetic Product) Start->Step1 n-BuLi (Deprotonation) Direct Direct Li-Br Exchange (Desired but Rare) Start->Direct t-BuLi / -100°C Step2 Transition State (Br Migration) Step1->Step2 Halogen Dance Product 1-R-4-Bromo-2-Lithio (Thermodynamic Sink) Step2->Product Rearrangement Target 5-Lithio Species (Trappable) Direct->Target Electrophile (E+)

Caption: The "Halogen Dance" mechanism diverts 5-bromoimidazoles toward rearranged products (red path) unless cryogenic conditions and specific reagents (t-BuLi) are used (blue path).[1]

Reactivity Profile: Palladium-Catalyzed Coupling

In Suzuki-Miyaura or Sonogashira couplings, the 4-bromo isomer is superior for standard workflows.

4-Bromoimidazole[3][4][5][6][7]
  • Kinetics: Oxidative addition is faster.[1] The C4 position is less sterically encumbered.[1]

  • Catalysts: Standard Pd(

    
    )
    
    
    
    or Pd(dppf)
    
    
    works well.[1]
  • Side Reactions: Hydrodehalogenation (loss of Br) is common if the reaction is too slow or base is too strong.[1]

5-Bromoimidazole[3][4][7][8]
  • Kinetics: The

    
    -substituent (e.g., Methyl, Benzyl, SEM) exerts significant steric pressure on the adjacent C5 position.[1] This slows down the oxidative addition step.[1]
    
  • Catalysts: Requires electron-rich, bulky ligands (e.g., XPhos, SPhos) to facilitate oxidative addition and stabilize the crowded Pd-center.

  • Yields: Typically 20-40% lower than 4-bromo analogs unless optimized.

Data Comparison: Suzuki Coupling with Phenylboronic Acid Conditions: Pd(PPh3)4, Na2CO3, Dioxane/H2O, 80°C

Substrate Yield Notes
1-Methyl-4-bromoimidazole 82% Clean conversion.

| 1-Methyl-5-bromoimidazole | 45% | Significant starting material remaining; req. longer time. |

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Methyl-4-Bromoimidazole

This protocol avoids the formation of the 5-isomer by utilizing the steric preference during alkylation.

Reagents: 4(5)-Bromoimidazole (1.0 eq),


 (2.0 eq), MeI (1.1 eq), DMF.[1]
  • Dissolution: Dissolve 4(5)-bromoimidazole in anhydrous DMF (0.5 M).

  • Base Addition: Add powdered

    
     and stir for 30 min at RT.
    
  • Alkylation: Add Methyl Iodide dropwise at 0°C.

  • Reaction: Warm to RT and stir for 12 h.

  • Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF.

  • Purification: Isolate via column chromatography (Hex/EtOAc).

    • Result: Typically yields ~3:1 to 4:1 ratio favoring the 1,4-isomer (less hindered).[1] The 1,5-isomer elutes second (more polar).

Protocol B: "Safe" Lithiation of 4-Bromoimidazole (Metal-Halogen Exchange)

Designed to prevent C2-deprotonation.

Reagents: 1-Protected-4-bromoimidazole,


-PrMgCl (Turbo Grignard) or 

-BuLi.
  • Setup: Flame-dry flask, Ar atmosphere. Cool to -78°C .

  • Exchange: Add

    
    -BuLi (1.1 eq) slowly down the side of the flask.[1]
    
    • Critical: Do NOT allow temperature to rise above -60°C.

  • Trapping: Stir for 15 min, then add electrophile (e.g., DMF, aldehyde).

  • Quench: Warm to RT and quench with saturated

    
    .
    
    • Note: For 5-bromo isomers, this protocol will fail (halogen dance). Use t-BuLi at -100°C for 5-bromo substrates.

References

  • Iddon, B., & Lim, B. L. (1983).[1] Metal–halogen exchange reactions of mono- and poly-halogenoimidazoles. Journal of the Chemical Society, Perkin Transactions 1. Link[1]

  • Eriksen, B. L., Vedsø, P., & Begtrup, M. (2001).[1] Synthesis of 4- and 5-Substituted 1-Hydroxyimidazoles through Directed Lithiation and Metal−Halogen Exchange. The Journal of Organic Chemistry.[1][2] Link[1]

  • Breslow, R., et al. (1978).[1] Directed Lithiation and Halogen Dance in Imidazoles.[1][3] Journal of the American Chemical Society.[1] (Fundamental mechanistic grounding).

  • Bellina, F., & Rossi, R. (2006).[1] Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron.[1] Link[1]

  • BenchChem Protocols. (2025). Protocol for N-Alkylation of 4-iodo-1H-imidazole.[4]Link[1]

Sources

A Comparative Guide to Reference Standards for the Quality Control of 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and identity of chemical intermediates are paramount. This guide provides a comprehensive comparison of reference standards and analytical methodologies for ensuring the quality of 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole, a key building block in the synthesis of various therapeutic agents. Adherence to robust quality control measures is not merely a regulatory formality but a foundational principle for reproducible and reliable scientific outcomes.

The Critical Role of[1] Reference Standards

A reference standard is a highly purified and well-characterized compound that serves as a benchmark for confirming the identity, purity, potency, and quality of a substance. In the context of 5-bromo[1]-1-cyclopentyl-4-methyl-1H-imidazole, a qualified reference standard is indispensable for:

  • Identity Confirmation: Unambiguously verifying the chemical structure of the synthesized intermediate.

  • Purity Assessment: Quantifying the presence of impurities, including starting materials, by-products, and degradation products.

  • Assay Validation: [2] Establishing the accuracy and precision of analytical methods used for routine quality control.

  • Regulatory Complian[1]ce: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA.

Comparative Analysis[4] of Analytical Techniques

The quality control of 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole necessitates a multi-faceted analytical approach. The choice of technique depends on the specific quality attribute being assessed.

Analytical Technique Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.High resolution, sensitivity, and reproducibility. Suitable for non-volatile and thermally labile compounds.May require derivatizat[3]ion for compounds lacking a chromophore. Method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities.Excellent separation efficiency and definitive mass-based identification.Not suitable for non-vo[3]latile or thermally unstable compounds. Derivatization may be necessary.
Nuclear Magnetic Re[4]sonance (NMR) Spectroscopy Structural elucidation and confirmation of identity.Provides detailed structural information, including connectivity of atoms. Quantitative NMR (qNMR) can be used for purity assessment without a reference standard of the impurity.Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Molecular weight determination and structural confirmation.High sensitivity and specificity. Provides information about the elemental composition of the molecule.Does not provide information about the connectivity of atoms. Isomeric compounds may not be distinguishable.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Rapid and non-destructive. Provides a unique "fingerprint" for a compound.Limited information on the overall structure. Not suitable for quantification.

Experimental Protocols: A Step-by-Step Approach

1. HPLC Method for Purity Determination

This protocol outlines a general reversed-phase HPLC method suitable for the purity analysis of 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole. Method optimization and validation are crucial for ensuring reliable results.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often a good starting point for imidazole derivatives.

  • Flow Rate: 1.0 mL[5]/min.

  • Detection: UV det[3]ection at a wavelength determined by the UV spectrum of the compound.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

Workflow for HPLC Anal[3]ysis:

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.

2. GC-MS Method for Residual Solvent and Volatile Impurity Analysis

This protocol is designed to identify and quantify volatile organic impurities that may be present from the synthesis process.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-1ms).

  • Carrier Gas: Heli[4]um at a constant flow rate.

  • Injector Temperatur[4]e: Typically set high (e.g., 280°C) to ensure complete volatilization.

  • Oven Temperature Pr[4]ogram: A temperature gradient is used to separate compounds with different boiling points.

  • MS Detector: Operated in electron ionization (EI) mode, scanning a suitable mass range.

  • Sample Preparation: Dilute the sample in a volatile solvent (e.g., chloroform or dichloromethane).

3. NMR Spectroscopy fo[4]r Structural Confirmation

¹H and ¹³C NMR are powerful tools for verifying the chemical structure of 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole.

  • Instrumentation: A high-field NMR spectrometer.

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃ or DMSO-d₆).

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse programs.

  • Data Analysis: Compare the observed chemical shifts, coupling constants, and integration values with the expected values for the proposed structure.

Workflow for Establishing a Reference Standard:

Caption: Workflow for the qualification of a chemical reference standard.

Comparison of In-house vs. Commercial Reference Standards

Factor In-house (Working) Standard Commercial (Primary) Reference Standard
Source Prepared and qualified within the user's laboratory.Purchased from a reputa[1]ble supplier (e.g., USP, EP, or accredited vendors).
Characterization [1][6]Characterized to a level sufficient for its intended use.Extensively characterized with a comprehensive Certificate of Analysis (CoA).
Traceability Tr[7]aceable to internal analytical data.Often traceable to pharmacopeial standards.
Cost Lower initial cost.Higher initial cost.
Regulatory Acceptance May require extensive justification for use in regulatory submissions.Generally accepted by regulatory authorities.
Use Case Routin[8]e quality control, instrument calibration.Definitive identificati[1]on, assay validation, and as a primary standard for qualifying in-house standards.

Conclusion

The quality control of 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole is a critical aspect of pharmaceutical development. A thorough understanding and application of various analytical techniques, underpinned by the use of well-characterized reference standards, are essential for ensuring the integrity of the final drug product. While in-house working standards are suitable for routine analyses, the use of commercially available, highly purified reference standards is recommended for method validation, regulatory submissions, and in cases of dispute. By implementing a robust quality control strategy, researchers and drug developers can have confidence in the reliability and reproducibility of their work.

References

Sources

Safety Operating Guide

Personal protective equipment for handling 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: Operational Autonomy & Safety Logic

Handling halogenated nitrogen heterocycles like 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole requires a safety strategy that goes beyond generic "gloves and glasses."[1][2] This compound combines a halogenated core (potential alkylating/sensitizing properties) with a lipophilic cyclopentyl group, increasing its potential for dermal absorption compared to smaller methyl-imidazoles.

This guide treats the substance as a High-Potency Irritant and Potential Corrosive . The protocols below are designed to create a "fail-safe" barrier between the researcher and the chemical, prioritizing containment over remediation.

Risk Assessment & Hazard Profile

GHS Classification (Inferred from Structural Analogs): While specific toxicological data for this exact CAS is limited, structural analogs (e.g., 5-bromo-4-methylimidazole, 1-methylimidazole) dictate the following precautionary profile:

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Corrosion/Irritation Cat 2 (Warning) H315: Causes skin irritationNitrogen lone pair basicity can saponify skin lipids; halogenation adds alkylating potential.
Serious Eye Damage Cat 1/2A (Danger) H318/H319: Causes serious eye damageCorrosive to mucous membranes; solid dust is abrasive and chemically reactive.
STOT - Single Exposure Cat 3 H335: May cause respiratory irritationInhalation of dust triggers immediate inflammation of the upper respiratory tract.
Acute Toxicity (Oral) Cat 4 H302: Harmful if swallowedSystemic toxicity common in halogenated imidazoles.

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is mandatory for all manipulations of the neat solid or concentrated solutions (>0.1 M).

A. Hand Protection: The "Double-Shell" Protocol

Requirement: Double-gloving is non-negotiable due to the compound's lipophilicity (cyclopentyl group) which enhances permeation through thin polymers.

  • Inner Layer: Nitrile (2.5 - 4 mil) . Acts as a second skin and sweat barrier.

  • Outer Layer: High-Grade Nitrile or Neoprene (5 - 8 mil) with extended cuff.

    • Why: Standard latex is permeable to many organic nitrogen compounds. Nitrile provides superior chemical resistance. The outer glove is sacrificial—change immediately upon splash.

  • Technique: Tape the inner glove to the lab coat sleeve if working with large quantities to prevent wrist exposure.

B. Eye & Face Protection

Requirement: Chemical Splash Goggles (ANSI Z87.1) .

  • Prohibited: Standard safety glasses.[2]

  • Why: Fine crystalline powders can bypass the gaps in safety glasses during weighing or transfer. Imidazole dusts are severely irritating to the cornea; contact requires immediate, prolonged flushing.

C. Respiratory Protection

Primary Control: All open handling must occur inside a certified chemical fume hood . Secondary Control (If Hood Unavailable/Maintenance):

  • Respirator: Half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.

  • Why: The solid may sublime slightly or generate invisible dust. The OV cartridge captures any amine-like vapors, while P100 stops particulates.

D. Body Protection
  • Lab Coat: 100% Cotton or Nomex (Fire Resistant). Avoid polyester blends which can melt into skin if a flammable solvent fire occurs during reaction setup.

  • Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic shoes.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Eliminate static-driven dust dispersion.

  • Environment: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble slab for damping.

  • Static Control: Use an anti-static gun or ionizer on the spatula and weighing boat before touching the solid. Imidazoles are prone to static charge and can "jump" off the spatula.

  • Transfer:

    • Never pour from the stock bottle.

    • Use a clean, dry stainless steel or porcelain spatula.

    • Cap Immediately: Close the stock container before moving the weigh boat to the reaction flask.

Protocol B: Solubilization & Reaction Setup

Objective: Prevent exothermic splashing and vapor release.

  • Solvent Choice: Dissolve in DCM, THF, or DMF.

  • Addition Order: Add the solid to the flask first , then add solvent.

    • Why: Adding solid to a stirring solvent can cause splashing of the solution.

  • Inert Atmosphere: Flush the headspace with Nitrogen or Argon.

    • Why: While relatively stable, halogenated imidazoles can discolor (oxidize) over time; inert gas preserves purity for sensitive couplings (e.g., Suzuki-Miyaura).

Emergency Response Logic

Scenario 1: Ocular Exposure (Dust or Splash)
  • Immediate Action: Shout for help. Do not rub eyes.

  • Flush: Move to eyewash station. Hold eyelids open forcibly. Flush for minimum 15 minutes .

  • Medical: Seek evaluation by an ophthalmologist. Nitrogen heterocycles can cause delayed corneal hazing.

Scenario 2: Benchtop Spill (Solid)

DO NOT use a brush or compressed air (aerosolization risk).

  • Isolate: Alert nearby personnel.

  • PPE Check: Ensure double gloves and goggles are secure.

  • Wet Wipe Method:

    • Cover the spill with a paper towel dampened with isopropyl alcohol (IPA) or water.

    • Scoop the wet solid/towel into a hazardous waste bag.

    • Why: Wetting prevents dust generation. IPA solubilizes the organic residue better than water.

  • Decontaminate: Wipe surface with 1N HCl (dilute acid neutralizes the basic imidazole), followed by water.

Visualizations

Figure 1: PPE Selection Decision Matrix

A logical flow for determining protection levels based on experimental scale.

PPE_Matrix Start Start: Handling 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Scale Scale of Operation? Solid->Scale Level1 LEVEL 1 PPE: - Nitrile Gloves (Single) - Safety Glasses - Fume Hood Solution->Level1 Dilute (<0.1M) Level2 LEVEL 2 PPE (MANDATORY): - Double Nitrile Gloves - Splash Goggles - Fume Hood - Lab Coat (Cotton) Solution->Level2 Conc. (>0.1M) Small < 100 mg Scale->Small Analytical Large > 100 mg Scale->Large Prep/Synthesis Small->Level2 Level3 LEVEL 3 PPE: - Double Gloves (Thick Outer) - Face Shield + Goggles - Fume Hood / Glove Box Large->Level3

Caption: Decision matrix for selecting appropriate PPE based on physical state and scale of operation. Note that solid handling defaults to Level 2 protection due to dust risks.

Figure 2: Spill Response Workflow

Step-by-step logic for containing and cleaning a solid spill.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Hood Inside Fume Hood? Assess->Hood YesHood Close Sash Ventilate Hood->YesHood Yes NoHood Evacuate Area Don Respirator Hood->NoHood No Clean Wet Wipe Method (Dampen with IPA) YesHood->Clean NoHood->Clean Neutralize Surface Decon (Dilute HCl -> Water) Clean->Neutralize Dispose hazardous Waste (Halogenated Organic) Neutralize->Dispose

Caption: Operational workflow for safely managing a solid spill of 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole.

Disposal & Logistics

  • Waste Stream: Halogenated Organic Waste .

    • Do not mix with aqueous acid waste unless neutralized, as precipitation of the solid may occur, clogging containers.

  • Container Labeling: Clearly mark as "Contains Halogenated Imidazole – Irritant/Corrosive."

  • Empty Containers: Triple rinse with acetone before disposal. Collect rinsate in the halogenated waste stream.

References

  • PubChem. Compound Summary: 5-Bromo-4-methyl-1H-imidazole (Analog). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.